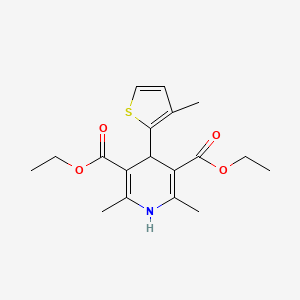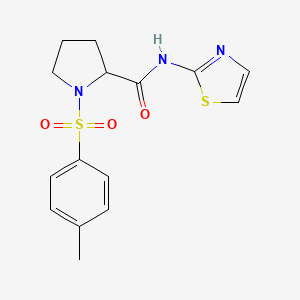![molecular formula C22H15NO4S2 B10809552 3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid](/img/structure/B10809552.png)
3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" is a compound that has captured the interest of scientists due to its complex structure and wide range of applications. This compound contains both benzyl and thiazolidinylidene functional groups, contributing to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" typically involves multiple steps:
Formation of Thiazolidin-5-ylidene Intermediate: This can be achieved through the cyclization of an appropriate thioamide with an α-halo ketone.
Subsequent Aldol Condensation: The intermediate is then subjected to aldol condensation with a benzylidene moiety to form the core structure of the compound.
Final Coupling: The furyl and benzoic acid units are coupled via either a Friedel-Crafts acylation or a direct arylation method.
These reactions are carried out under controlled temperatures, usually ranging from 0°C to 100°C, in the presence of catalysts such as acids or bases.
Industrial Production Methods
Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. The use of flow chemistry is common, allowing for continuous synthesis and minimization of impurities.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation, particularly at the thiazolidinylidene moiety.
Reduction: Reduction reactions typically target the oxo groups in the benzyl and thiazolidin moieties.
Substitution: Electrophilic aromatic substitution is feasible on the benzyl ring and the furan ring.
Common Reagents and Conditions
Oxidation: Uses reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Conditions include using strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
The products vary significantly depending on the reagents and conditions but may include:
Oxidized derivatives with additional oxygen functionalities.
Reduced forms with fewer oxo groups.
Substituted compounds where hydrogen atoms are replaced with new functional groups.
Applications De Recherche Scientifique
Chemistry
The compound's structural complexity makes it a subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Its potential bioactivity is of significant interest. Initial studies suggest that derivatives of this compound may exhibit anti-inflammatory and antimicrobial properties.
Medicine
Researchers are investigating its potential as a pharmacophore—a part of a molecule responsible for its biological action—in drug design.
Industry
In industry, the compound finds applications in material science, particularly in developing new polymers and nanomaterials with unique properties.
Mécanisme D'action
The mechanism of action of "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" involves interaction with cellular targets:
Molecular Targets: Enzymes and receptors involved in inflammation and microbial growth.
Pathways: It may inhibit specific enzymatic pathways, leading to reduced inflammation or microbial viability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-2-thioxo-thiazolidin derivatives: Share the thiazolidinylidene core.
Benzylidene derivatives: Have the benzylidene moiety.
Uniqueness
What sets this compound apart is its dual functionality, combining both the benzyl and thiazolidinylidene moieties, which confer a unique range of chemical reactivity and biological activity.
This unique interplay of functional groups makes "3-[5-[(Z)-(3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-furyl]benzoic acid" a versatile and valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C22H15NO4S2 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
3-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-5-2-1-3-6-14)12-17-9-10-18(27-17)15-7-4-8-16(11-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- |
Clé InChI |
WCPOPCOJKJYAQF-UNOMPAQXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/SC2=S |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B10809477.png)

![4-[4-Methyl-5-(4-methyl-benzylsulfanyl)-4H-[1,2,4]triazol-3-yl]-pyridine](/img/structure/B10809484.png)
![4-[5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]-4-oxobutanoic acid](/img/structure/B10809486.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxopiperazin-1-yl)acetamide](/img/structure/B10809492.png)


![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10809515.png)
![4-methyl-N-[1-[1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B10809520.png)
![2-chloro-N-[3-[4-chloro-3-(trifluoromethyl)anilino]-3-oxopropyl]benzamide](/img/structure/B10809525.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B10809535.png)

![N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B10809546.png)
